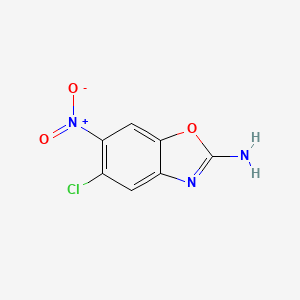

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-nitro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRVJXLCRFILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Chloro 6 Nitro 1,3 Benzoxazol 2 Amine

Reactivity of the Amino Group at the C-2 Position of Benzoxazole (B165842)

The amino group attached to the C-2 position of the benzoxazole ring is a key site for derivatization. Its nucleophilic character allows it to participate in several classes of reactions, including acylations, alkylations, and condensations.

The C-2 amino group can be readily acylated to form the corresponding amides. This common transformation can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, the acylation of amines with reagents like 5-chloro-8-nitro-1-naphthoyl chloride proceeds in high yield under standard or Schotten-Baumann conditions. nih.gov Primary and secondary amines react with acyl chlorides, often in the presence of a base like sodium carbonate, to yield the corresponding amides. nih.gov This type of reaction is broadly applicable and suggests that 5-Chloro-6-nitro-1,3-benzoxazol-2-amine would undergo similar transformations to yield N-acylated derivatives. The synthesis of related structures, such as (2-amino-4-chloro-5-nitrophenyl)benzoate from 2-amino-4-chloro-5-nitrophenol (B145731) and benzoyl chloride, further demonstrates the feasibility of acylating amino groups on similarly substituted aromatic rings. google.com

Table 1: Representative Acylation Reactions of Amines

| Amine Substrate | Acylating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| n-Octylamine | 5-Chloro-8-nitro-1-naphthoyl chloride | CH₂Cl₂, Na₂CO₃, 0°C to rt | N-(n-Octyl)-5-chloro-8-nitro-1-naphthamide | 86% nih.gov |

| Benzylamine | 5-Chloro-8-nitro-1-naphthoyl chloride | CH₂Cl₂, Na₂CO₃, 0°C to rt | N-(Benzyl)-5-chloro-8-nitro-1-naphthamide | 87% nih.gov |

| Di-n-butylamine | 5-Chloro-8-nitro-1-naphthoyl chloride | CH₂Cl₂, Na₂CO₃, 0°C to rt | N,N-(Di-n-butyl)-5-chloro-8-nitro-1-naphthamide | 87% nih.gov |

While direct N-alkylation of the 2-amino group on the benzoxazole ring can be challenging, it represents a potential pathway for derivatization. Generally, amines can be alkylated using alkyl halides. However, these reactions can sometimes lead to mixtures of mono- and poly-alkylated products. A more controlled approach involves reductive amination, where the amine is first condensed with an aldehyde or ketone, and the resulting imine is reduced in situ.

The C-2 amino group can undergo condensation reactions with various carbonyl compounds. A notable example is the reaction with isothiocyanates to form thiourea derivatives. This reaction typically proceeds by adding the isothiocyanate to a solution of the aminophenol precursor, followed by cyclization. nih.gov For the pre-formed this compound, the amino group would be expected to react with aldehydes and ketones to form Schiff bases (imines), a fundamental reaction in organic chemistry. The synthesis of benzoxazole derivatives often involves the initial condensation of a 2-aminophenol (B121084) with an aldehyde to form a Schiff base, which then undergoes cyclization. mdpi.comrsc.org This highlights the inherent reactivity of the amino group towards condensation with carbonyls.

Reactions Involving the Nitro Group at the C-6 Position

The nitro group at the C-6 position is a versatile functional group, primarily known for its ability to be reduced to an amino group, which can then undergo a wide array of further transformations.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds. This reaction opens up extensive possibilities for further derivatization. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com While effective, catalytic hydrogenation with Pd/C can sometimes lead to the reduction of other functional groups, such as dehalogenation of aryl chlorides. commonorganicchemistry.com Raney nickel is often preferred when dehalogenation is a concern. commonorganicchemistry.com

Metal/Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). commonorganicchemistry.comyoutube.com The use of tin(II) chloride (SnCl₂) provides a mild method for this reduction. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like triethylsilane in the presence of a palladium catalyst can achieve the reduction of aromatic nitro groups with high yield and good functional group tolerance. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient, but may cause dehalogenation of aryl halides. commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas, Raney nickel catalyst | Effective and often used to avoid dehalogenation of aryl chlorides, bromides, and iodides. commonorganicchemistry.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | Iron powder in an acidic medium | A classic, mild, and often economical method. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Provides a mild reduction, tolerant of other reducible groups. commonorganicchemistry.com |

| Zn / Acid (e.g., Acetic Acid) | Zinc dust in an acidic medium | A mild method for converting nitro groups to amines. commonorganicchemistry.com |

The reduction of the 6-nitro group in this compound would yield 5-Chloro-1,3-benzoxazol-2,6-diamine, a valuable intermediate for further synthesis.

Beyond complete reduction to an amine, the nitro group can be converted into other functional groups. Partial reduction under controlled conditions can yield hydroxylamines or nitroso compounds. wikipedia.orgnih.gov

Once the nitro group is reduced to an amine (forming the 6-amino derivative), a vast range of functional group interconversions becomes possible. The newly formed aromatic amine can undergo reactions such as:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt.

Sandmeyer and Related Reactions: The resulting diazonium salt is a highly versatile intermediate that can be displaced by a wide variety of nucleophiles to introduce groups such as -OH, -F, -Cl, -Br, -I, and -CN onto the aromatic ring.

These sequential reactions—reduction of the nitro group followed by diazotization and nucleophilic substitution—provide a powerful strategy for introducing a diverse array of substituents at the C-6 position of the benzoxazole core. vanderbilt.edu

Reactivity of the Chloro Substituent at the C-5 Position

The chlorine atom at the C-5 position of the benzoxazole ring is a key site for chemical modification. Its reactivity is significantly influenced by the electronic effects of the adjacent nitro group and the fused heterocyclic ring system.

The C-5 chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group at the ortho position (C-6). openstax.orgnih.gov This specific arrangement is crucial for the SNAr mechanism, which proceeds via a two-step addition-elimination pathway. nih.govyoutube.com

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group (C-5). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgyoutube.com The negative charge of this intermediate is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group. nih.govyoutube.com This delocalization provides substantial stabilization for the intermediate, thereby lowering the activation energy of the reaction. openstax.org In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

Despite this electronic activation, the reactivity of the chloro group can be lower than that of other halogens in certain contexts. For instance, in copper-catalyzed Ullmann-type reactions on related 5-halo-6-nitro-2-substituted benzoxazoles, the chloro derivative has been found to be significantly less reactive than its fluoro counterpart, leading to low yields of the desired coupled product. google.com The traditional Ullmann reaction often requires harsh conditions, including high temperatures and polar solvents, to proceed effectively with less reactive aryl chlorides. wikipedia.orgwikipedia.org

| Reaction Type | Key Features | Outcome for this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Activated by the C-6 nitro group. openstax.org | The C-5 position is susceptible to attack by nucleophiles. |

| Proceeds via a stabilized Meisenheimer intermediate. youtube.com | The ortho-nitro group effectively stabilizes the intermediate. youtube.com | |

| Ullmann Condensation | Copper-catalyzed nucleophilic coupling. wikipedia.org | Can exhibit lower reactivity and yield compared to fluoro-analogues. google.com |

Functionalization of the Benzoxazole Ring System

Functionalization of the this compound scaffold can be approached by targeting either the substituents or the core ring system itself. Modifications to the benzoxazole ring can involve substitution reactions or ring-opening transformations.

Achieving regioselective C-H functionalization on the six-membered (benzene) ring of 6,5-fused heterocyclic systems like benzoxazole presents a significant challenge. nih.govnih.gov The five-membered oxazole (B20620) ring is often more electronically reactive, making it difficult to selectively introduce new substituents onto the C-4 or C-7 positions of the benzene (B151609) portion without competing reactions. nih.gov Consequently, most functionalization strategies for this scaffold focus on the pre-existing substituents (the C-5 chloro, C-6 nitro, or C-2 amine groups) rather than direct C-H activation of the benzene ring.

An alternative pathway for modifying the core structure involves the hydrolytic opening of the benzoxazole ring. Under acidic conditions, the ring can be cleaved to yield 2-amino-5-nitrophenol derivatives, which can then serve as intermediates for further synthetic transformations. google.com

Catalysts play a crucial role in enabling modifications of the benzoxazole scaffold that might otherwise be difficult to achieve. While studies specifically on this compound are limited, research on related benzoxazoles demonstrates the potential of catalyst-mediated reactions.

For example, direct C-H amination at the C-2 position of benzoxazoles, including 5-chlorobenzoxazole, has been successfully accomplished using a recyclable heterocyclic ionic liquid as a catalyst. mdpi.com This method allows for the direct formation of a C-N bond at the C-2 position with high regioselectivity and in good to excellent yields. mdpi.com Another approach involves an iron-catalyzed oxidative cyclization process. This method begins with the ring opening of a benzoxazole by a secondary amine, followed by an iron-catalyzed reaction to form a new 2-aminobenzoxazole (B146116) derivative. rsc.org These examples highlight the utility of catalysts in mediating specific functionalizations of the benzoxazole core.

| Modification Target | Method | Catalyst/Reagent | Result |

| Benzoxazole Ring | Ring Opening | Acidic Hydrolysis google.com | 2-amino-5-nitrophenol derivatives |

| C-2 Position | Direct C-H Amination | Ionic Liquid ([BPy]I) mdpi.com | 2-Aminobenzoxazole derivatives |

| Benzoxazole Ring | Ring Opening/Cyclization | Secondary Amine / FeCl rsc.org | 2-Aminobenzoxazole derivatives |

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold is a valuable starting material for the synthesis of more complex "hybrid" molecules. Derivatization can occur at several positions, allowing for the introduction of diverse functional groups and molecular fragments.

Common strategies for creating such hybrid molecules include reactions at the exocyclic 2-amino group. This amine can act as a nucleophile to react with various electrophiles, a strategy demonstrated in the synthesis of N-arylacetamide derivatives from the analogous 5(6)-nitro-1H-benzimidazol-2-amine. nih.gov Similarly, the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives highlights the versatility of modifying this amino group. nih.gov

Furthermore, the reactivity of the C-5 chloro group via nucleophilic aromatic substitution provides a direct route to attach new substituents to the benzene ring. The closely related 5-chloro-1,3-benzoxazol-2(3H)-one scaffold has been used to create hybrid molecules by attaching halogenated rings, as well as sulfonated and benzylated derivatives, demonstrating the utility of the 5-chloro position as a handle for elaboration. nih.govscienceopen.com These approaches collectively show that the this compound core can be systematically modified at distinct positions to generate a library of complex derivatives with potential applications in various fields of chemical research.

Spectroscopic and Structural Characterization Methodologies in Benzoxazol 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Chloro-6-nitro-1,3-benzoxazol-2-amine, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing key information about the protons in the molecule. The aromatic region would feature two distinct signals corresponding to the protons on the benzene (B151609) ring. Due to their substitution pattern, the proton at position 4 (H-4) and the proton at position 7 (H-7) are anticipated to appear as singlets, as they lack adjacent protons for spin-spin coupling. The electron-withdrawing effects of the adjacent nitro and chloro groups, as well as the fused oxazole (B20620) ring, would influence their chemical shifts, causing them to resonate downfield. Additionally, a broad singlet corresponding to the two protons of the primary amine (-NH₂) group is expected. The chemical shift of this signal can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.8 - 8.2 | Singlet |

| H-7 | ~7.5 - 7.9 | Singlet |

| -NH₂ | Variable (broad) | Singlet |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms of the benzoxazole (B165842) core. The chemical shifts are significantly influenced by the attached functional groups. The carbon atom of the amine-bearing C=N group (C-2) is expected to appear at a characteristic downfield shift. The aromatic carbons directly bonded to the electronegative chloro (C-5) and nitro (C-6) groups will have their resonances shifted, as will the carbons of the fused ring system (C-3a and C-7a). mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on general chemical shift ranges for substituted benzoxazoles. mdpi.comrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (-NH₂) | ~160 - 165 |

| C-3a | ~145 - 150 |

| C-4 | ~110 - 115 |

| C-5 (-Cl) | ~120 - 125 |

| C-6 (-NO₂) | ~140 - 145 |

| C-7 | ~105 - 110 |

| C-7a | ~135 - 140 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment would correlate the signals of the aromatic protons (H-4, H-7) with their directly attached carbon atoms (C-4, C-7). An HMBC experiment would reveal longer-range correlations (over two to three bonds), which are crucial for confirming the connectivity of the entire molecule. For instance, correlations between the amine protons and C-2, or between the aromatic protons and neighboring quaternary carbons (like C-3a, C-5, C-6, and C-7a), would definitively establish the substitution pattern on the benzoxazole ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. doi.org

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ is characteristic of C-H bonds on the aromatic ring.

C=N and C=C Stretching: Vibrations for the C=N bond of the oxazole ring and the C=C bonds of the aromatic ring are expected in the 1500-1650 cm⁻¹ region.

Nitro Group (NO₂) Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. acs.orgorgchemboulder.com

C-O Stretching: The C-O-C stretching of the oxazole ring would appear in the fingerprint region.

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | >3000 |

| Oxazole/Aromatic Rings | C=N / C=C Stretch | 1500 - 1650 |

| Nitro (-NO₂) | Asymmetric Stretch | 1475 - 1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1290 - 1360 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₇H₄ClN₃O₃), high-resolution mass spectrometry would provide a precise molecular weight, confirming the elemental formula. The nominal molecular weight is 229.58 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for the molecular ion: [M]⁺ at m/z ≈ 229 and [M+2]⁺ at m/z ≈ 231, with a relative intensity ratio of approximately 3:1.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for such aromatic nitro compounds often involve the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). Other potential fragmentations include the loss of a cyano radical (CN) or carbon monoxide (CO) from the heterocyclic ring system. wikipedia.orgmiamioh.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For this compound (C₇H₄ClN₃O₃), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values. This comparison serves as a crucial check for purity and confirms that the empirical formula is consistent with the proposed structure. researchgate.netelementar.com

Table 4: Theoretical Elemental Composition of this compound (C₇H₄ClN₃O₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 36.62% |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 1.76% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 15.44% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 18.31% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 20.91% |

| Total | 229.59 | 100.00% |

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available literature, a definitive single-crystal X-ray crystallographic analysis for the specific compound this compound has not been reported. This analytical technique is crucial for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of the target compound is not available, studies on closely related benzoxazole derivatives offer insights into the structural characteristics that might be anticipated. For instance, crystallographic analysis of similar structures reveals key details about the planarity of the benzoxazole ring system and the conformational preferences of its substituents.

Research on analogous compounds demonstrates the power of X-ray crystallography in this chemical class. For example, the study of 2-Amino-5-chloro-1,3-benzoxazole, which lacks the 6-nitro group, provided detailed information on its crystal lattice. researchgate.net In this structure, the molecule is planar and forms hydrogen-bonded dimers through N—H⋯N interactions. researchgate.net Another related compound, 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole, which differs at the 2-position, was found to have a non-planar conformation. doi.org

Computational and Theoretical Investigations of 5 Chloro 6 Nitro 1,3 Benzoxazol 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzoxazole (B165842) derivatives, DFT calculations provide insights into molecular geometry, electronic properties, and reactivity.

Researchers have utilized DFT to study the electronic properties and reactivity of various benzoxazole derivatives. researchgate.net For instance, studies on related nitrobenzofuroxan (B1678960) compounds have shown that the nitro group's orientation, influenced by adjacent substituents, significantly impacts the molecule's electron-withdrawing power and reactivity. nih.gov DFT calculations can elucidate the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule. This is particularly relevant for 5-Chloro-6-nitro-1,3-benzoxazol-2-amine, where the interplay between the electron-withdrawing nitro and chloro groups and the electron-donating amino group dictates its chemical behavior.

DFT calculations, often using the B3LYP functional, are employed to determine optimized geometrical parameters like bond lengths and angles. acs.org The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap is a key parameter derived from DFT studies, providing a measure of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For similar heterocyclic systems, these calculations have been instrumental in correlating electronic structure with observed biological activity. researchgate.net

Table 1: Representative DFT-Calculated Properties for Benzoxazole Scaffolds

| Calculated Parameter | Typical Information Provided | Significance for this compound |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles. acs.org | Predicts the most stable 3D conformation of the molecule. |

| HOMO-LUMO Energy Gap | Indicates electronic excitability and chemical reactivity. researchgate.net | A lower gap may suggest higher potential for biological activity. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes electron density distribution, identifying sites for nucleophilic and electrophilic attack. researchgate.net | Helps predict how the molecule will interact with biological targets. |

| Global Reactivity Descriptors | Electronegativity, chemical hardness, and softness. researchgate.net | Quantifies the overall reactivity profile of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein.

For benzoxazole derivatives, molecular docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity. nih.gov For example, docking simulations have been performed on benzoxazole derivatives with various enzymes, such as DNA gyrase and thymidylate synthase, to explore their potential as antimicrobial or anticancer agents. nih.govijpsdronline.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net

Table 2: Common Parameters in Molecular Docking Studies of Benzoxazole Derivatives

| Parameter | Description | Example from Research |

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) whose interaction with the ligand is being studied. | DNA gyrase for antibacterial activity nih.gov, VEGFR-2 for anticancer activity. researchgate.net |

| Binding Affinity/Score | A numerical value that estimates the strength of the ligand-receptor interaction. | Docking scores for benzoxazole derivatives against DNA gyrase ranged from -6.092 to -6.687. researchgate.net |

| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and protein residues. | Hydrogen bonding and hydrophobic interactions are commonly observed for benzoxazole derivatives in the active sites of target proteins. researchgate.net |

| Ligand Conformation | The 3D orientation of the ligand within the binding site. | The planarity of the benzoxazole ring often facilitates stacking interactions. |

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, used to study the electronic structure and properties of molecules. These calculations provide fundamental insights that complement experimental findings.

For benzoxazole systems, quantum chemical calculations are used to investigate various properties. For example, calculations can predict spectroscopic features, such as IR and NMR spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net Furthermore, these methods can be used to calculate molecular properties like dipole moment, polarizability, and various reactivity descriptors.

In a study on a related compound, 5-Chloro-6-nitro-2-cyclohexylmethylbenzoxazole, semi-empirical quantum mechanical methods were used alongside experimental techniques to characterize the molecule. researchgate.net Such calculations can provide a deeper understanding of the electronic effects of the chloro and nitro substituents on the benzoxazole core of this compound.

Molecular Dynamics Simulations in Benzoxazole Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the time-dependent behavior of a molecular system, providing insights into conformational changes and the stability of ligand-protein complexes.

MD simulations have been applied to various benzoxazole-containing systems to assess the stability of ligand-receptor complexes predicted by molecular docking. researchgate.netrsc.org For example, after docking a benzoxazole derivative into a protein's active site, an MD simulation can be run for a specific time (e.g., 100 nanoseconds) to observe how the ligand and protein interact and if the binding is stable over time. researchgate.netresearchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess the stability of the complex. researchgate.net

For this compound, MD simulations could be used to validate the stability of its complex with a potential biological target. These simulations can reveal important dynamic information, such as the flexibility of certain parts of the molecule and the role of water molecules in mediating ligand-protein interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Numerous QSAR studies have been conducted on benzoxazole derivatives to model their antimicrobial, anticancer, and other biological activities. ijpsdronline.comresearchgate.netnih.gov These studies typically involve a set of benzoxazole analogues with known activities. Various molecular descriptors (e.g., topological, electronic, and steric) are calculated for each compound, and statistical methods like multiple linear regression (MLR) or k-nearest neighbor (kNN) are used to build a model that correlates these descriptors with the observed activity. ijpsdronline.com

A QSAR study on a series of benzoxazole derivatives for antimicrobial activity found that topological parameters and connectivity indices were important for their activity. researchgate.net Another 3D-QSAR study on benzoxazole derivatives as anticancer agents used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models that could guide the design of more potent compounds. nih.govrsc.org

For this compound, a QSAR model could be developed as part of a series of related compounds to predict its biological activity and to identify the key structural features contributing to this activity. The chloro, nitro, and amino groups would be important variables in such a model.

Table 3: Common Methodologies in QSAR Studies of Benzoxazole Derivatives

| QSAR Methodology | Description | Application in Benzoxazole Research |

| 2D-QSAR | Uses 2D structural descriptors to build a model. ijpsdronline.com | Multiple linear regression (MLR) models have been used to correlate descriptors with anticancer activity. ijpsdronline.com |

| 3D-QSAR | Uses 3D structural information, such as molecular fields. | CoMFA and CoMSIA have been employed to understand the structure-activity relationship of benzoxazole derivatives as anticancer agents. nih.govrsc.org |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Topological indices, electronic parameters, and steric descriptors are commonly used for benzoxazoles. researchgate.net |

| Statistical Methods | Techniques used to build the mathematical model. | Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN) are frequently utilized. ijpsdronline.com |

| Model Validation | Processes to ensure the robustness and predictive power of the QSAR model. | Cross-validation and prediction on an external test set are standard validation techniques. ijpsdronline.com |

In Vitro Biological Activity Profiles of 5 Chloro 6 Nitro 1,3 Benzoxazol 2 Amine Derivatives

Mechanistic Investigations of Antimicrobial Efficacy (e.g., antibacterial, antifungal)

Benzoxazole (B165842) derivatives have demonstrated notable in vitro activity against a range of microbial pathogens. Studies indicate that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov The antimicrobial mechanism for some derivatives is believed to involve the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that certain benzoxazole compounds may exert their antibacterial effect against Enterococcus faecalis by interacting with and potentially inhibiting the FabH protein, a key enzyme in bacterial fatty acid synthesis. researchgate.net Other research has pointed towards the inhibition of DNA gyrase as a possible mechanism of antibacterial action. researchgate.net

The effectiveness of these compounds has been demonstrated against various strains, including Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some derivatives showing potent activity at concentrations as low as 25 μg/mL. nih.gov Moderate antifungal activity has also been observed against species like Aspergillus clavatus and Candida albicans. nih.gov

| Compound Class | Target Organism | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| 2-Substituted Benzoxazoles | E. coli | Potent activity at 25 μg/mL nih.gov | Not specified |

| 2-Substituted Benzoxazoles | S. pyogenes, S. aureus, P. aeruginosa | Potent antibacterial activity nih.gov | Not specified |

| 2-Substituted Benzoxazoles | C. albicans, A. clavatus | Moderate antifungal activity nih.gov | Not specified |

| Novel Benzoxazole Hybrids | Various Bacteria | Interesting antibacterial profile researchgate.net | Inhibition of DNA gyrase researchgate.net |

Exploration of Anti-inflammatory Mechanisms of Benzoxazole Derivatives

The anti-inflammatory properties of benzoxazole derivatives are well-documented, with many compounds acting through the inhibition of key enzymes in the inflammatory pathway. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nano-ntp.com Many benzoxazole derivatives have been developed as selective inhibitors of COX-2, the isoform induced during inflammation, which is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. derpharmachemica.comnih.govjocpr.com

| Compound/Derivative Series | Target Enzyme/Protein | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 µg/ml nano-ntp.com | nano-ntp.com |

| Methyl-2-benzamido benzoxazole-5-carboxylate | COX-2 | 30.7 µg/ml nano-ntp.com | nano-ntp.com |

| Various Benzoxazole Derivatives | 5-LOX | 0.12-23.88 μM nih.govdocumentsdelivered.com | nih.govdocumentsdelivered.com |

| Benzoxazolone Derivative 3g | IL-6 (via MD2 inhibition) | 5.09±0.88 μM nih.gov | nih.gov |

| Benzoxazolone Derivative 3d | IL-6 (via MD2 inhibition) | 5.43±0.51 μM nih.gov | nih.gov |

In Vitro Anticancer Modalities (e.g., DNA topoisomerase-II targeting, pathway inhibition)

The benzoxazole scaffold is a key component of many compounds investigated for anticancer activity. researchgate.netajphs.com A significant in vitro anticancer mechanism for these derivatives is the inhibition of DNA topoisomerases, enzymes crucial for managing DNA topology during cellular processes like replication. tandfonline.com Several 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II. nih.govesisresearch.org

Specifically, compounds such as 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have demonstrated significant inhibitory activity against DNA topoisomerase II, with IC50 values showing higher potency than the reference drug etoposide. tandfonline.comnih.govesisresearch.org Structure-activity relationship studies suggest that the benzoxazole ring is critical for topoisomerase II inhibition, and substitutions at specific positions, such as with a nitro or methyl group, can enhance this activity. esisresearch.org Other anticancer mechanisms for benzoxazole derivatives include the inhibition of various protein kinases, such as Aurora B kinase and VEGFR-2, which are critical for cancer cell proliferation and angiogenesis. mdpi.comnih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 17.4 μM tandfonline.comnih.govesisresearch.org | tandfonline.comnih.govesisresearch.org |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | DNA Topoisomerase II | 22.3 μM tandfonline.comnih.govesisresearch.org | tandfonline.comnih.govesisresearch.org |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 91.41 μM tandfonline.comnih.govesisresearch.org | tandfonline.comnih.govesisresearch.org |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | DNA Topoisomerase II | 71 μM benthamdirect.com | benthamdirect.com |

| Etoposide (Reference Drug) | DNA Topoisomerase II | Higher IC50 than test compounds tandfonline.comnih.govesisresearch.org | tandfonline.comnih.govesisresearch.org |

Antiprotozoal Activity Insights of Benzoxazol-2-amine Analogs

Analogs of benzoxazol-2-amine have been investigated as promising agents against various protozoan parasites. In vitro studies have demonstrated the efficacy of these compounds against organisms responsible for malaria (Plasmodium falciparum), leishmaniasis (Leishmania donovani), and trypanosomiasis (Trypanosoma brucei). olemiss.eduproquest.com

The amidation of a 3-benzoxazolyl aniline (B41778) scaffold, particularly with a chloroacetyl group, has yielded derivatives with significant antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. proquest.comresearchgate.netolemiss.edu For instance, the compound N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide exhibited potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. proquest.com Molecular docking studies suggest that the antimalarial action of these compounds may be linked to the deregulation of the Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) enzyme activity, which is a crucial target in the parasite. olemiss.eduresearchgate.netolemiss.edu

| Compound | Target Organism/Strain | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | P. falciparum (D6 strain) | 5.1 μM proquest.com | proquest.com |

| P. falciparum (W2 strain) | 2.2 μM proquest.com | proquest.com | |

| Compound 6d (a phenylamine derivative) | P. falciparum (D6 strain) | 5.5 μM proquest.com | proquest.com |

| P. falciparum (W2 strain) | 4.1 μM proquest.com | proquest.com |

Enzyme Inhibition Studies (e.g., alpha-glucosidase)

Beyond their roles in inflammation and cancer pathways, benzoxazole derivatives have been identified as inhibitors of other medically relevant enzymes. One such area of investigation is their potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting these enzymes can delay carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. researchgate.net

Several studies have synthesized and evaluated benzoxazole-based sulphonamide hybrids and other derivatives for their inhibitory potential against these enzymes. In vitro assays have shown that some of these compounds exhibit potent α-glucosidase and α-amylase inhibitory activity, with IC50 values significantly lower than that of acarbose (B1664774), a standard antidiabetic drug. researchgate.net For example, one benzoxazole-based sulphonamide analog showed an IC50 value of 1.20 ± 0.30 μM against α-glucosidase, which is many folds more potent than acarbose (IC50 = 11.29 ± 0.07 μM). researchgate.net

| Compound Series/Analog | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Benzoxazole based sulphonamide analog 1 | α-Amylase | 1.10 ± 0.20 μM researchgate.net | researchgate.net |

| α-Glucosidase | 1.20 ± 0.30 μM researchgate.net | researchgate.net | |

| Benzoxazole derivative 3e | α-Glucosidase | 1.016 ± 0.70 µM researchgate.net | researchgate.net |

| Acarbose (Standard Drug) | α-Glucosidase | 11.29 ± 0.07 μM researchgate.net | researchgate.net |

| 2-(3-(4-bromobenzoyl)...)-N-(4-chlorophenyl)acetamide (12a) | α-Glucosidase | 18.25 μM nih.gov | nih.gov |

| 2-(3-(4-bromobenzoyl)...)-N-(4-bromophenyl)acetamide (12d) | α-Glucosidase | 20.76 μM nih.gov | nih.gov |

Broader Biological Activity Screening Methodologies

The discovery of the diverse biological activities of benzoxazole derivatives relies on a variety of in vitro screening methodologies designed to efficiently assess large numbers of compounds. High-Throughput Screening (HTS) is a foundational technique that utilizes automated platforms to test vast chemical libraries against specific molecular or cellular targets in microplate formats (e.g., 96, 384, or 1536-well plates). This allows for the rapid identification of "hit" compounds that modulate a biological pathway of interest.

Commonly employed in vitro assays for initial screening include cell-based viability, cytotoxicity, and antiproliferative assays, which provide a general measure of a compound's effect on cell health and growth. acs.org Activity-based screening is a more targeted approach that measures a direct biological response, such as the inhibition of a specific enzyme or a change in a signaling pathway. Large-scale research collaborations like the Toxicology in the 21st Century (Tox21) program use a battery of HTS in vitro assays to assess the potential toxicity of thousands of chemicals by screening them against various stress response pathways and nuclear receptors. nih.govnih.gov These comprehensive screening approaches are essential for prioritizing which novel benzoxazole derivatives warrant further, more detailed mechanistic investigation. nih.gov

Structure Activity Relationship Sar Studies of 5 Chloro 6 Nitro 1,3 Benzoxazol 2 Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity of Benzoxazoles

The benzoxazole (B165842) nucleus is a versatile scaffold found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govjocpr.comnih.gov The biological potency and selectivity of these derivatives are highly dependent on the substituents at various positions, particularly at the 2, 5, and 6-positions. nih.gov

SAR studies have consistently shown that both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of substituents can dramatically alter the pharmacological profile of benzoxazole derivatives. researchgate.net For instance, the introduction of different groups can modulate the compound's lipophilicity, which affects its ability to cross cell membranes, and can influence its binding affinity to specific enzymes or receptors. chemistryjournal.net The presence of substituents on both the benzene (B151609) and the oxazole (B20620) rings can lead to compounds with enhanced and often more specific biological activities. nih.gov

The following table summarizes the general impact of substituents on the biological activity of benzoxazole derivatives based on various studies.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity | Reference |

| 2-position | Aryl, Heterocyclic groups | Often crucial for determining the spectrum of activity (e.g., antimicrobial, anticancer). nih.gov | nih.gov |

| 5-position | Halogens (e.g., Cl), Methyl, Hydroxyl | Can enhance antiproliferative and antimicrobial activity. mdpi.com | mdpi.com |

| 6-position | Acyl, Electron-withdrawing groups | Favorable for analgesic and anti-inflammatory activity in some derivatives. jocpr.com | jocpr.com |

| 7-position | Halogens (e.g., Br) | Can increase activity in certain heterocyclic derivatives. nih.gov | nih.gov |

Influence of Chloro Substitution on Activity Modulations

The presence of a chlorine atom on the benzoxazole ring is a common strategy to modulate biological activity. biotech-asia.org Halogenation, particularly chlorination, at the 5-position of the benzoxazole ring has been shown to have a significant impact on the compound's therapeutic properties. chemistryjournal.netmdpi.com

The chloro group is an electron-withdrawing substituent, which can alter the electronic distribution within the benzoxazole ring system. researchgate.net This modification can enhance the compound's ability to interact with biological targets. For example, studies on 5-chloro-2-substituted sulfanylbenzoxazoles have demonstrated their potential as anticonvulsant agents. chemistryjournal.net Furthermore, research on other benzoxazole derivatives has indicated that the presence of a 5-chloro substituent can lead to higher inhibitory activity against certain enzymes. nih.gov In some series of benzoxazole analogs, the introduction of a chlorine atom resulted in compounds with potent antiproliferative activity against various cancer cell lines, sometimes comparable to standard drugs like cisplatin. mdpi.com The position of the chloro group is critical; for instance, 4-chloro-1,3-benzoxazole derivatives have also been synthesized and investigated for their anticancer potential. biotech-asia.org

Role of the Nitro Group in Biological Activity

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the physicochemical properties and biological activity of a molecule. nih.govsvedbergopen.com When attached to an aromatic system like the benzoxazole ring, the nitro group can enhance the molecule's interaction with biological targets and is a key feature in many bioactive compounds. nih.govresearchgate.net

The introduction of nitro groups into the benzoxazole structure has been shown to lead to a significant increase in biological activity in various contexts. researchgate.netbutlerov.com For example, nitrated benzothiazoles, which are structurally related to benzoxazoles, have demonstrated notable antibacterial activity. nih.gov The electron-withdrawing nature of the nitro group deactivates the aromatic ring, which can alter the molecule's polarity and favor interactions with nucleophilic sites within proteins. nih.gov In some cases, the biological activity of nitro compounds is linked to their reduction within cells to form reactive nitroso and superoxide (B77818) species that can cause cellular damage. nih.gov Studies on the effects of 5-nitrobenzoxazole (B1301649) and 5,7-dinitrobenzoxazole on plant growth have shown that the introduction of nitro groups is accompanied by a significant increase in biological activity compared to the parent benzoxazole. researchgate.netbutlerov.com Specifically, 5-nitrobenzoxazole had a pronounced positive effect on the synthesis of sugars and ascorbic acid in tomatoes. butlerov.com

Significance of the Amine Group for Receptor Binding or Enzymatic Interactions

The 2-aminobenzoxazole (B146116) moiety is a crucial pharmacophore in medicinal chemistry, with derivatives showing a wide range of therapeutic applications as enzyme inhibitors. acs.orgnih.gov The amine group at the 2-position of the benzoxazole ring can act as a hydrogen bond donor and acceptor, which is often critical for anchoring the molecule within the active site of a receptor or enzyme. nih.gov

The presence of the amino group facilitates interactions with amino acid residues, such as asparagine and threonine, through hydrogen bonding, which can be essential for the inhibition of enzymes like DNA gyrase. nih.gov The development of effective synthetic methods for 2-aminobenzoxazoles highlights their importance as therapeutic agents. acs.orgnih.gov Structure-activity relationship studies on various 2-aminobenzoxazole derivatives have underscored the importance of this functional group for potent biological activity. These compounds have been investigated as inhibitors for a variety of enzymes, including proteases and topoisomerases. acs.orgnih.gov

The following table illustrates the potential interactions of the key functional groups of 5-Chloro-6-nitro-1,3-benzoxazol-2-amine with biological targets.

| Functional Group | Position | Potential Role in Biological Interactions |

| Amine (NH₂) | 2 | Hydrogen bond donor/acceptor, key for binding to enzyme active sites. nih.govacs.org |

| Chloro (Cl) | 5 | Electron-withdrawing, can enhance binding affinity and modulate electronic properties. chemistryjournal.netmdpi.com |

| Nitro (NO₂) | 6 | Strong electron-withdrawing group, potential for redox cycling and strong polar interactions. nih.govsvedbergopen.com |

Conformational Analysis and Bioactive Conformations in Benzoxazole-2-amine Derivatives

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it determines how well the molecule fits into the binding site of its biological target. Conformational analysis of benzoxazole derivatives, often aided by computational methods, helps to identify the most stable and bioactive conformations. nih.govfigshare.com

Applications of 5 Chloro 6 Nitro 1,3 Benzoxazol 2 Amine As a Synthetic Intermediate and Probe

Precursor in the Synthesis of Advanced Heterocyclic Systems

The 2-aminobenzoxazole (B146116) scaffold, central to 5-Chloro-6-nitro-1,3-benzoxazol-2-amine, is a highly reactive starting point for the construction of more complex, pharmacologically significant heterocyclic systems. nih.gov The amine (NH2) and the endocyclic nitrogen groups are strategically positioned to react with electrophilic reagents, facilitating the creation of a diverse array of fused heterocyclic compounds. nih.gov

Organic chemists utilize this reactivity in various synthetic strategies. For instance, 2-aminobenzoxazoles can be derived from the reaction of o-aminophenols with isocyanides through a palladium-catalyzed aerobic oxidation, a method noted for its mild conditions and experimental simplicity. organic-chemistry.org Another approach involves the condensation of 2-aminobenzothiazole, a related heterocyclic amine, with different aldehydes to form Schiff bases, which can then be further reacted to produce other heterocyclic structures like Oxazolidinones. guilan.ac.ir These synthetic pathways highlight the utility of the 2-amino heterocyclic motif in generating molecular diversity.

The operational simplicity and the ability to use nontoxic, readily available reagents make the synthesis of substituted 2-aminobenzoxazoles an area of active research. nih.gov These methods provide a foundation for creating libraries of complex molecules derived from precursors like this compound.

Building Block for Pharmaceutical Scaffolds in Drug Discovery

The benzoxazole (B165842) nucleus is a prominent feature in medicinal chemistry, forming the core structure of numerous biologically active compounds. jocpr.comjocpr.com Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.com The benzoxazole skeleton is considered a versatile scaffold for the rational design of new therapeutic agents. mdpi.com

Benzoxazoles are structurally similar to naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow them to interact more readily with biological polymers within living systems. jocpr.comjocpr.comwjpsonline.com This characteristic makes them attractive candidates for drug development. Indeed, several marketed drugs incorporate the benzoxazole moiety, including the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone. wikipedia.orgnih.gov

The presence of nitro groups, as seen in this compound, is also significant in medicinal chemistry. Nitrobenzoxazole derivatives have been investigated for various therapeutic applications, including as potential anthelmintic agents to combat parasitic worm infections. researchgate.net The synthesis of 5(or 6)-nitro-2-(substituted phenyl/benzyl) benzoxazole derivatives has been explored to screen for antibacterial and antifungal activities. wjpsonline.com The combination of the benzoxazole core with chloro and nitro functional groups provides a rich chemical space for developing novel pharmaceutical scaffolds.

| Benzoxazole Derivative Class | Reported Biological Activity | Example Application/Drug |

|---|---|---|

| General Benzoxazole Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective. mdpi.com | Starting material for bioactive structures. jocpr.comjocpr.com |

| Substituted 2-Oxo-3H-benzoxazoles | Analgesic, Anti-inflammatory. wjpsonline.com | Development of pain-relief medications. wjpsonline.com |

| Nitrobenzoxazole Derivatives | Anthelmintic, Antibacterial, Antifungal. wjpsonline.comresearchgate.net | Treatment of parasitic and microbial infections. researchgate.net |

| Marketed Drugs | Anti-inflammatory, Muscle Relaxant. wikipedia.orgnih.gov | Flunoxaprofen, Chlorzoxazone. wikipedia.orgnih.gov |

Utilization in Material Science Research (e.g., electronic/optical characteristics)

Benzoxazole derivatives are of significant interest in material science due to their unique photophysical properties. periodikos.com.br These compounds often exhibit fluorescence, making them suitable for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs). ontosight.ai Their inherent fluorescence can be harnessed for various technological applications. ontosight.ai

The benzoxazole core is a key component in compounds designed as optical brighteners, which are used in laundry detergents to make fabrics appear whiter and brighter. wikipedia.org Furthermore, benzoxazole derivatives are considered valuable building blocks for creating organic electronic materials. researchgate.net Research in this area explores how modifications to the benzoxazole structure can tune its electronic and optical properties for specific uses in agriculture and materials science. researchgate.netresearchgate.net

Role in Chemical Probe Development

The fluorescent properties of benzoxazole derivatives make them excellent candidates for the development of chemical probes for biological imaging and sensing. ontosight.aiperiodikos.com.br These probes can be designed to bind to specific biological targets, such as DNA, and their fluorescence is often enhanced upon binding. periodikos.com.brperiodikos.com.br This characteristic allows for the visualization of cellular structures and processes. ontosight.ai

Benzoxazoles and related naphthoxazoles are being investigated as potentially safer and more sensitive alternatives to commonly used fluorescent DNA probes, which can have mutagenic effects and environmental concerns. periodikos.com.brperiodikos.com.br A systematic review of studies indicates that these compounds show significant potential for use as fluorescent DNA probes, with intercalation being a common mode of interaction. periodikos.com.br

Specifically, derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD), which shares structural similarities with the nitrobenzoxazole core, have been synthesized as fluorescent probes to study biological receptors, such as the peripheral-type benzodiazepine (B76468) receptor. nih.gov The development of such probes relies on the inherent photophysical properties of the benzoxadiazole fluorophore. nih.gov

| Probe Type | Target Biomolecule/System | Key Property | Potential Advantage |

|---|---|---|---|

| Benzoxazole/Naphthoxazole Derivatives | DNA. periodikos.com.br | Enhanced fluorescence upon binding. periodikos.com.brperiodikos.com.br | Safer alternative to mutagenic probes. periodikos.com.br |

| 7-nitro-2,1,3-benzoxadiazole (NBD) Derivatives | Peripheral-type benzodiazepine receptor. nih.gov | Inherent fluorescence. nih.gov | Allows for study of specific biological receptors. nih.gov |

Emerging Industrial Material Applications

The versatility of the benzoxazole scaffold extends to various industrial applications. Beyond their use as optical brighteners, these compounds serve as foundational structures in the development of agricultural chemicals, including herbicides and insecticides. researchgate.net Their biological activity is leveraged to create compounds that can target pests and weeds. researchgate.net

The robust chemical nature of the benzoxazole ring system and the ease with which it can be functionalized make it a valuable component in polymer science and broader materials research. wikipedia.orgresearchgate.net As research continues, the development of novel benzoxazole-containing compounds with tailored functionalities is expected to lead to new and improved industrial materials. researchgate.net

Future Research Directions and Translational Perspectives for 5 Chloro 6 Nitro 1,3 Benzoxazol 2 Amine

Development of Novel Derivatization Strategies

The presence of a primary amine group at the 2-position, along with the electrophilic nature of the aromatic ring enhanced by the nitro and chloro substituents, makes 5-Chloro-6-nitro-1,3-benzoxazol-2-amine a prime candidate for a variety of derivatization reactions. Future research should focus on a systematic exploration of these reactions to generate a library of novel compounds with diverse functionalities.

Key derivatization strategies to be explored include:

N-Acylation and N-Sulfonylation: The primary amine can be readily acylated or sulfonylated with a wide range of acid chlorides, sulfonyl chlorides, and anhydrides. This would introduce various aliphatic and aromatic moieties, potentially modulating the compound's electronic and steric properties.

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones would yield a series of Schiff bases. These derivatives are known for their interesting coordination chemistry and potential applications in catalysis and materials science.

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 5-position, activated by the adjacent nitro group, is susceptible to nucleophilic displacement. Reactions with various nucleophiles such as amines, thiols, and alkoxides could introduce a wide array of functional groups at this position.

Reduction of the Nitro Group: The nitro group at the 6-position can be selectively reduced to an amino group, which can then undergo further derivatization. This would provide access to a different class of derivatives with altered electronic properties and potential for hydrogen bonding.

Heterocycle Formation: The 2-amino group can serve as a key building block for the construction of fused heterocyclic systems. For example, reaction with α-haloketones could lead to the formation of imidazo[2,1-b]benzoxazole derivatives.

These derivatization strategies are summarized in the table below.

| Reaction Type | Reagents | Potential Modifications |

| N-Acylation | Acid chlorides, Anhydrides | Introduction of various alkyl and aryl amide functionalities. |

| N-Sulfonylation | Sulfonyl chlorides | Formation of sulfonamides with diverse substituents. |

| Schiff Base Formation | Aldehydes, Ketones | Generation of imine derivatives for coordination chemistry. |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Functionalization at the C5 position. |

| Nitro Group Reduction | Reducing agents (e.g., SnCl2/HCl) | Conversion of the nitro group to a reactive amino group. |

| Heterocycle Annulation | Bifunctional electrophiles | Construction of fused polycyclic systems. |

Advanced Computational Studies for Rational Design

To guide the synthetic efforts described above, advanced computational studies will be instrumental in the rational design of novel this compound derivatives with desired properties. In silico methods can predict the physicochemical and electronic properties of virtual compounds, allowing for the prioritization of synthetic targets.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives. This can provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices, which are crucial for predicting its behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: For specific applications, such as the development of new materials, QSAR models can be built to correlate the structural features of the derivatives with their observed activities. This can help in identifying the key molecular descriptors that govern the desired properties.

Molecular Docking and Dynamics Simulations: While excluding clinical applications, molecular docking can be a valuable tool for exploring the interactions of these derivatives with various non-biological targets, such as proteins for affinity purification or enzymes for industrial biocatalysis. Molecular dynamics simulations can provide insights into the stability of these interactions over time. researchgate.net

The integration of these computational approaches will enable a more targeted and efficient discovery process for new derivatives with tailored functionalities.

Mechanistic Elucidation of Biological Actions

While this article excludes clinical applications, understanding the fundamental biological actions of this compound at a molecular level is crucial for its potential use in biochemical research and as a tool compound. The nitroaromatic scaffold is a known pharmacophore that can undergo bioreductive activation, particularly under hypoxic conditions. nih.gov

Future research should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific cellular components (proteins, enzymes, nucleic acids) that interact with the compound.

Investigate Redox Cycling: The nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to the generation of reactive oxygen species (ROS). Studying the redox chemistry of this compound in cellular and cell-free systems is essential.

Elucidate Modes of Action: Once potential targets are identified, further biochemical and biophysical assays will be necessary to understand the precise mechanism of interaction, such as enzyme inhibition, disruption of protein-protein interactions, or DNA intercalation.

A deeper understanding of the molecular mechanisms will not only be of fundamental scientific interest but could also open up new avenues for its application as a biochemical probe.

Exploration of New Application Areas in Chemical Science (excluding clinical)

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a range of applications in chemical science outside the medical field.

Potential areas for exploration include:

Functional Dyes and Pigments: The extended π-system of the benzoxazole (B165842) core, coupled with the electron-withdrawing nitro group and electron-donating amino group, suggests that this compound and its derivatives could exhibit interesting photophysical properties. researchgate.net Future work could focus on synthesizing a palette of derivatives and characterizing their absorption and emission spectra for potential use as industrial dyes or pigments.

Fluorescent Probes and Sensors: Benzoxazole derivatives are known to be environmentally sensitive fluorophores. iaea.org By strategically modifying the 2-amino group with receptor units for specific analytes (e.g., metal ions, anions, or small molecules), novel fluorescent chemosensors could be developed. researchgate.netnih.govmdpi.com The changes in the fluorescence properties upon binding to the analyte would form the basis of the sensing mechanism.

Organic Electronics: The planar structure and potential for π-π stacking of the benzoxazole core suggest that derivatives of this compound could be investigated as organic semiconductors or components in organic light-emitting diodes (OLEDs). Research in this area would involve the synthesis of highly pure materials and the fabrication and characterization of electronic devices.

Corrosion Inhibitors: The presence of heteroatoms (N, O) and the aromatic ring system suggests that these compounds could adsorb on metal surfaces and act as corrosion inhibitors. Future studies could involve electrochemical and surface analysis techniques to evaluate their efficacy in protecting various metals from corrosion.

Sustainable and Scalable Synthetic Approaches

The development of environmentally friendly and economically viable synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the development of sustainable and scalable synthetic routes.

Key areas of focus should include:

Green Catalysis: Exploring the use of heterogeneous, recyclable catalysts, such as supported metal nanoparticles or solid acids and bases, to replace traditional stoichiometric reagents. nih.govckthakurcollege.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, for instance, by performing reactions under solvent-free conditions or in water. nih.gov

Flow Chemistry: For scalable production, the development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and process control compared to batch synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. One-pot reactions that combine multiple synthetic steps without isolating intermediates are a promising strategy in this regard. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-Chloro-6-nitro-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization or substitution reactions. A common method for benzoxazole derivatives is the reaction of 2-aminophenol derivatives with nitro-substituted acyl chlorides under basic conditions. For example, nucleophilic substitution using 5-chloro-2-aminophenol and 6-nitrobenzoyl chloride in dimethylformamide (DMF) at 80–100°C yields the target compound. Reaction pH (maintained at 8–10 using K₂CO₃) and solvent polarity critically affect yield. Optimized protocols report yields of ~60–75% .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C6, chlorine at C5). Aromatic protons appear as doublets in δ 7.2–8.5 ppm .

- X-ray Crystallography: Programs like SHELXL () resolve crystal packing and bond angles. For example, the benzoxazole ring typically shows a planar geometry with a dihedral angle <5° between fused rings .

- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 228.9924 for C₇H₄ClN₃O₃) .

Q. How are physicochemical properties (e.g., solubility, melting point) determined for this compound?

Answer:

- Melting Point: Differential Scanning Calorimetry (DSC) is standard. Related benzoxazole derivatives (e.g., 2-Amino-5-chlorobenzoxazole) melt at 181–184°C .

- Solubility: Measured via shake-flask method in solvents like DMSO (high solubility) or water (low solubility, <0.1 mg/mL) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under green chemistry principles?

Answer:

- Catalyst Screening: I₂-mediated oxidative cyclodesulfurization () reduces toxicity. Using 10 mol% I₂ in ethanol at 60°C improves atom economy (~85% yield).

- Solvent Selection: Switching to cyclopentyl methyl ether (CPME), a biodegradable solvent, enhances reaction efficiency by 15% .

Q. How should researchers resolve contradictions in spectral data during structure elucidation?

Answer:

- Multi-Technique Cross-Validation: Combine XRD (for bond lengths) with DFT-calculated IR spectra to validate nitro group orientation.

- Dynamic NMR: Resolve tautomeric ambiguities (e.g., amine vs. nitro group interactions) by variable-temperature ¹H NMR .

Q. What mechanisms explain the biological activity of this compound?

Answer:

- Enzyme Inhibition: The nitro group facilitates redox interactions with microbial enzymes (e.g., cytochrome P450 in ). In vitro assays show 50% inhibition of retinoic acid metabolism at 10 µM .

- DNA Intercalation: Planar benzoxazole scaffolds intercalate into DNA, disrupting replication in cancer cell lines (IC₅₀ ~25 µM in MCF-7) .

Q. What computational strategies predict the compound’s reactivity and stability?

Answer:

- Molecular Dynamics (MD): Simulate nitro group lability under acidic conditions (e.g., half-life <2 hrs at pH 1).

- Docking Studies: AutoDock Vina models binding to β-lactamase (binding energy −8.2 kcal/mol), suggesting antibiotic potential .

Q. How does the compound degrade under varying storage conditions, and how is stability improved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.